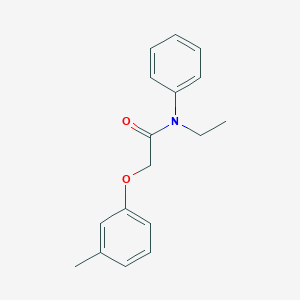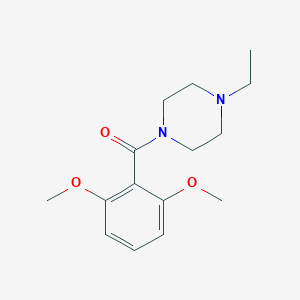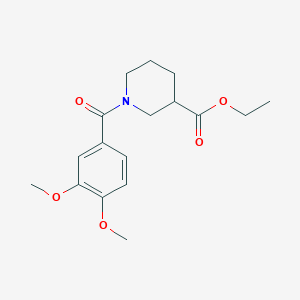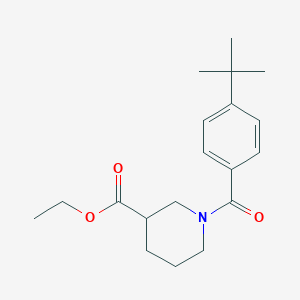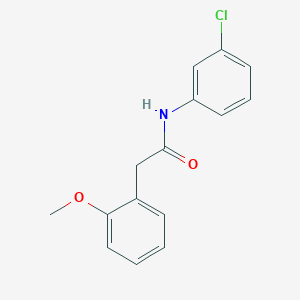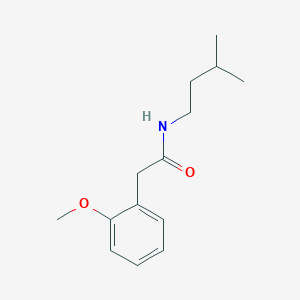![molecular formula C17H21NO4 B261950 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as AG-879 and has been the subject of extensive research due to its ability to inhibit certain enzymes and proteins.
Wirkmechanismus
AG-879 works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting EGFR, AG-879 can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AG-879 has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell signaling and gene expression. AG-879 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AG-879 in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to target this enzyme specifically, without affecting other cellular processes. However, one limitation of using AG-879 is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several potential future directions for research involving AG-879. One area of interest is in the development of new cancer therapies that target EGFR and other related enzymes and proteins. Another potential direction is in the study of the mechanisms underlying the anti-inflammatory properties of AG-879, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new synthetic methods for AG-879, which could improve its availability and reduce its cost for scientific research.
Synthesemethoden
The synthesis of 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-butyl-4-hydroxy-7-methoxy-2H-chromen-2-one with N-hydroxyethanimidamide, followed by the addition of methyl iodide and potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of interest is in the study of cancer, as AG-879 has been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
Eigenschaften
Produktname |
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
InChI-Schlüssel |
OSYHJZZOECHPER-WQRHYEAKSA-N |
Isomerische SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Kanonische SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




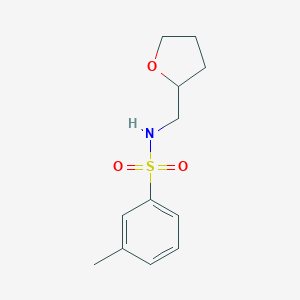
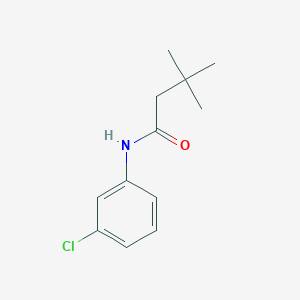
![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
